molecular formula C10H11NO4 B1401156 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid CAS No. 1343106-79-5

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Cat. No.: B1401156
CAS No.: 1343106-79-5
M. Wt: 209.2 g/mol
InChI Key: PTPZBZUBUFMSQH-UHFFFAOYSA-N
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Description

“2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid” is a chemical compound with the CAS Number: 1343106-79-5 . It has a molecular weight of 209.2 and its IUPAC name is 2-(tetrahydro-3-furanyloxy)nicotinic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Probing of Nicotinic Receptor Interactions

Research has demonstrated the synthesis of 2-nitromethylenetetrahydrofuran as a compound to probe Drosophila nicotinic receptor interactions. This synthesis, utilizing alpha-nitro ketone intermediates, highlights the application in understanding receptor interactions, particularly in the context of neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Polymorphism and Solid-State Identity

Another study identified polymorphs of 2-hydroxynicotinic acid (a derivative of nicotinic acid), revealing its solid-state presence as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. This work is significant for understanding the compound's structural and thermal behaviors, contributing to insights into hydrogen bonding and energetic properties in the crystal lattice (Long, Zhou, Theiss, Siegler, & Li, 2015).

Development of Oxodiperoxomolybdenum Complexes

In the realm of inorganic chemistry, oxodiperoxomolybdenum complexes with nicotinic acid have been synthesized and characterized, focusing on their stability and potential for oxidation reactions. These complexes have shown utility in catalyzing the oxidation of organic compounds, indicative of their potential industrial and environmental applications (Szymanska et al., 2013).

Industrial Production Methods

Research into the industrial production of nicotinic acid, a derivative of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, has explored ecological methods and potential applications in green chemistry. This is particularly relevant for creating environmentally friendly production processes of nicotinic acid from commercially available materials (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity Research

Studies on nicotinic acid derivatives have also revealed their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated effective herbicidal activity. This research has implications for developing new herbicides targeting specific weed species (Yu et al., 2021).

Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZBZUBUFMSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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